
2-(Acetyloxy)ethyl 4-(1H-imidazol-1-yl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Acetyloxy)ethyl 4-(1H-imidazol-1-yl)butanoate is a chemical compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyloxy)ethyl 4-(1H-imidazol-1-yl)butanoate typically involves the reaction of 4-(1H-imidazol-1-yl)butanoic acid with 2-bromoethyl acetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the imidazole nitrogen attacks the carbon atom of the bromoethyl acetate, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(Acetyloxy)ethyl 4-(1H-imidazol-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The acetate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: 2-(Hydroxyethyl) 4-(1H-imidazol-1-yl)butanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(Acetyloxy)ethyl 4-(1H-imidazol-1-yl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to the presence of the imidazole ring, which can interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 2-(Acetyloxy)ethyl 4-(1H-imidazol-1-yl)butanoate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular membranes, affecting their permeability and function.
類似化合物との比較
Similar Compounds
2-(Hydroxyethyl) 4-(1H-imidazol-1-yl)butanoate: Similar structure but with a hydroxyl group instead of an acetate group.
4-(1H-Imidazol-1-yl)butanoic acid: Lacks the 2-(Acetyloxy)ethyl group.
1-(2-Hydroxyethyl)imidazole: Contains a hydroxyethyl group attached to the imidazole ring.
Uniqueness
2-(Acetyloxy)ethyl 4-(1H-imidazol-1-yl)butanoate is unique due to the presence of both the imidazole ring and the acetyloxyethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
798571-71-8 |
|---|---|
分子式 |
C11H16N2O4 |
分子量 |
240.26 g/mol |
IUPAC名 |
2-acetyloxyethyl 4-imidazol-1-ylbutanoate |
InChI |
InChI=1S/C11H16N2O4/c1-10(14)16-7-8-17-11(15)3-2-5-13-6-4-12-9-13/h4,6,9H,2-3,5,7-8H2,1H3 |
InChIキー |
RGNADVIVSHJCDA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCCOC(=O)CCCN1C=CN=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



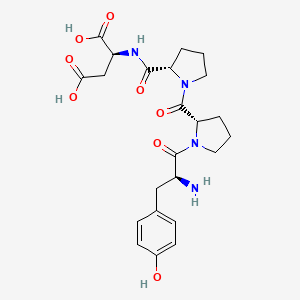
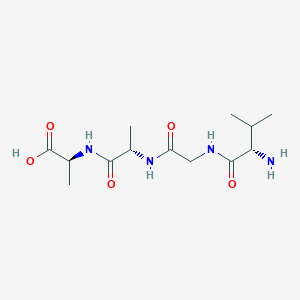
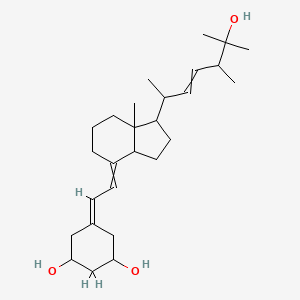
![1-[4-({[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy({[(isopropoxycarbonyl)oxy]methyl}sulfanyl)phosphoryl}oxy)-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3H-pyrimidine-2,4-dione](/img/structure/B12516490.png)

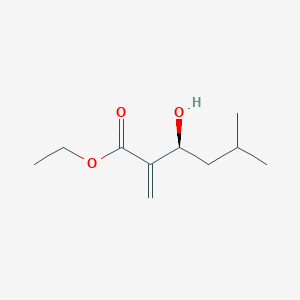
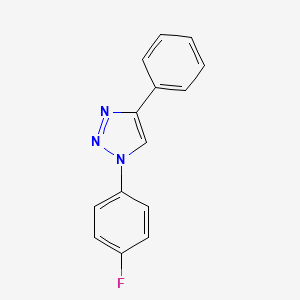
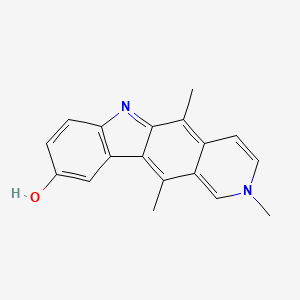
![7-[2-(2-Hydroxy-4-sulfophenyl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B12516531.png)

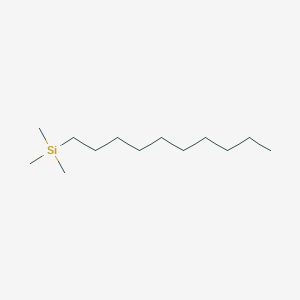
![[3,4,5-Trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 10-[3-[4-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12516538.png)
acetamido}hexanoic acid](/img/structure/B12516561.png)
